4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 2104784-87-2) is a boronate ester derivative of benzaldehyde. Its structure features a hydroxyl group at position 4, a methoxy group at position 3, and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 5. This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceutical and materials science research .
Properties
Molecular Formula |
C14H19BO5 |
|---|---|
Molecular Weight |
278.11 g/mol |
IUPAC Name |
4-hydroxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-6-9(8-16)7-11(18-5)12(10)17/h6-8,17H,1-5H3 |
InChI Key |
CQYXOCNEOYCVKK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2O)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of a benzaldehyde derivative. One common method is the reaction of 4-hydroxy-3-methoxybenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Various alkylated derivatives depending on the substituent used.
Scientific Research Applications
4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Potential use in the development of fluorescent probes for biological imaging due to its unique structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxy and methoxy groups can engage in hydrogen bonding and nucleophilic substitution, while the dioxaborolan group can facilitate borylation reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s reactivity and physicochemical properties are influenced by the positions and nature of its substituents. Below is a comparative analysis with key analogues:
Key Observations:
- Electronic Effects: The hydroxyl and methoxy groups in the target compound create a balance between electron-donating (OCH₃) and electron-withdrawing (OH) effects, optimizing it for nucleophilic aromatic substitution or cross-coupling reactions.
- Steric Considerations: Substituents at positions 2 or 3 (e.g., methoxy in PN-2301) reduce steric hindrance around the boronate group compared to the target compound’s 3-OCH₃ and 4-OH arrangement .
Physicochemical Properties and Stability
Biological Activity
4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound notable for its complex structure, which includes a benzaldehyde moiety with hydroxy and methoxy substituents, alongside a tetramethyl-1,3,2-dioxaborolane group. Its molecular formula is C14H19BO5, and it has a molecular weight of 278.11 g/mol. This compound has garnered attention primarily for its potential applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds essential for synthesizing various biaryl compounds .
The compound's structure significantly influences its biological activity. The presence of hydroxy and methoxy groups can modulate electron density on the aromatic ring, potentially affecting reactivity towards electrophilic substitution or nucleophilic attack. The compound is characterized by:
- Molecular Weight : 278.11 g/mol
- Boiling Point : Approximately 428.7 °C
- Density : About 1.17 g/cm³
Biological Activity Overview
While specific biological activities of 4-hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde are not extensively documented, related compounds often exhibit various biological properties. For instance:
- Anti-inflammatory Properties : Compounds containing similar functional groups have been reported to possess anti-inflammatory activities.
- Antimicrobial Activity : Derivatives of benzaldehyde are known to demonstrate antimicrobial properties against various pathogens .
Comparative Analysis with Similar Compounds
To better understand the unique aspects of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Hydroxybenzaldehyde | Hydroxy group on benzaldehyde | Commonly used in dye synthesis |
| 3-Methoxybenzaldehyde | Methoxy group on benzaldehyde | Used as a flavoring agent |
| 4-Methoxyphenylboronic Acid | Boronic acid derivative | Extensively used in Suzuki coupling |
| 5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | Hydroxy and boron functionalities | Potentially different reactivity due to hydroxyl position |
The combination of functional groups in 4-hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde may enhance its utility in synthetic applications while suggesting potential biological activities that require further investigation.
Case Studies and Research Findings
Research on similar compounds provides insights into the potential biological implications of 4-hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde:
- Antimicrobial Activity : A study highlighted that compounds with similar structural features exhibited weak activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species with MIC values ranging from 4–8 μg/mL .
- Cancer Research : Related compounds have shown selective cytotoxicity against cancer cell lines while demonstrating lower toxicity towards normal cells. For example, another derivative displayed significant inhibition of cell proliferation in breast cancer cell lines (IC50 values between 0.87–12.91 μM) compared to standard chemotherapeutics .
Q & A
Q. What are the key synthetic methodologies for preparing 4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?
A common approach involves the reaction of benzaldehyde derivatives with boronic esters under controlled conditions. For example, decaborane (B₁₀H₁₄) can be used to introduce the tetramethyl dioxaborolane group via nucleophilic substitution in a methanol solution under nitrogen, yielding the target compound in ~80% purity after recrystallization (chloroform) . Key steps include inert atmosphere handling, stoichiometric control of reagents, and purification via vacuum drying.
Q. What spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- ¹H/¹³C NMR : To confirm the presence of the methoxy (-OCH₃), hydroxyl (-OH), and boronate ester groups.
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and boronate B-O stretches (~1350 cm⁻¹).
- X-ray Crystallography : For resolving intramolecular interactions (e.g., O-H···O hydrogen bonds) and verifying spatial arrangement .
- Mass Spectrometry : To validate molecular weight (e.g., C₁₃H₁₇BO₅ requires exact mass = 280.12 g/mol).
Q. How does solubility impact experimental design for this compound?
The compound is sparingly soluble in water but dissolves readily in organic solvents (e.g., ethanol, THF, chloroform). This necessitates reaction designs in aprotic solvents like THF or DMF for cross-coupling reactions. Pre-drying solvents and substrates is critical to prevent hydrolysis of the boronate ester .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported reaction yields for Suzuki-Miyaura couplings using this boronate?
Yield variations often stem from:
- Catalyst Choice : Pd(PPh₃)₄ vs. PdCl₂(dppf). The latter may improve efficiency in sterically hindered systems.
- Base Sensitivity : Use of K₂CO₃ vs. Cs₂CO₃ can alter reaction kinetics due to differing solubility and basicity.
- Purification Challenges : Column chromatography with silica gel may degrade boronate esters; alternative methods like recrystallization or size-exclusion chromatography are recommended .
Q. What strategies mitigate decomposition of the tetramethyl dioxaborolane group during storage?
- Storage Conditions : Keep under nitrogen at 0–6°C in amber vials to prevent moisture absorption and photodegradation.
- Stabilizers : Additives like BHT (butylated hydroxytoluene) at 0.1% w/w can inhibit oxidation .
- Analytical Monitoring : Periodic NMR analysis (e.g., tracking B-O bond integrity) ensures batch consistency .
Q. How do intramolecular hydrogen bonds influence reactivity in cross-coupling reactions?
The intramolecular O-H···O hydrogen bond (S(6) motif) stabilizes the aldehyde group, reducing undesired side reactions (e.g., aldol condensation). However, this stabilization may slow transmetallation in Suzuki reactions. Pre-activation with Lewis acids (e.g., BF₃·OEt₂) can enhance reactivity by disrupting hydrogen bonding .
Methodological Challenges
Q. What are the limitations of DFT calculations in predicting this compound’s reactivity?
While DFT models (e.g., B3LYP/6-31G*) can predict electronic properties (e.g., Fukui indices for electrophilic attack), they often fail to account for solvent effects or steric hindrance from the tetramethyl dioxaborolane group. Experimental validation via Hammett plots or kinetic isotopic effects is advised .
Q. How can conflicting crystallographic data for similar boronate esters be resolved?
Cross-validate with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
